4-[(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]benzoic acid
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Overview
Description
4-[(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]benzoic acid is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.
Amidation Reaction: The formamido group is introduced through an amidation reaction, where the chlorophenyl compound reacts with formamide under suitable conditions.
Coupling with Benzoic Acid: Finally, the benzodioxole and chlorophenylformamido intermediates are coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The benzodioxole ring and chlorophenyl group can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 4-[(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenylformamido group, in particular, enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c25-18-4-2-1-3-17(18)22(28)27-19(11-14-5-10-20-21(12-14)33-13-32-20)23(29)26-16-8-6-15(7-9-16)24(30)31/h1-12H,13H2,(H,26,29)(H,27,28)(H,30,31)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFPKWUVQSDVOY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NC3=CC=C(C=C3)C(=O)O)/NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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